An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylisoxazol-3-amine
An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylisoxazol-3-amine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its isoxazole core, a five-membered aromatic ring containing one nitrogen and one oxygen atom, is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4,5-Dimethylisoxazol-3-amine, intended to support researchers and scientists in its effective utilization. The compound is primarily recognized as a key intermediate in the synthesis of various therapeutic agents, including selective endothelin receptor antagonists.[1]
Core Chemical Properties
4,5-Dimethylisoxazol-3-amine, also known by synonyms such as 3-Amino-4,5-dimethylisoxazole and 4,5-dimethyl-1,2-oxazol-3-amine, possesses a unique set of physicochemical properties that are critical for its handling, reaction optimization, and application in multi-step syntheses.[2][3]
Table 1: Physicochemical Properties of 4,5-Dimethylisoxazol-3-amine
| Property | Value | Source(s) |
| CAS Number | 13999-39-8 | [2] |
| Molecular Formula | C₅H₈N₂O | [2][3] |
| Molecular Weight | 112.13 g/mol | [2] |
| Appearance | White to off-white or beige crystalline powder | [2] |
| Melting Point | 115-117 °C | [2] |
| Boiling Point (Predicted) | 250.0 ± 35.0 °C | [2] |
| Density (Predicted) | 1.118 ± 0.06 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and ether. | [2] |
| InChI Key | VPANVNSDJSUFEF-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(C)ON=C1N |
Synthesis Protocol
A practical and scalable synthesis of 4,5-Dimethylisoxazol-3-amine has been developed, proceeding from readily available starting materials. The following protocol is adapted from a peer-reviewed publication and offers a reliable method for laboratory-scale production.
Experimental Protocol: Synthesis from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid
This synthesis involves the reaction of 2-methyl-2-butenenitrile with acetohydroxamic acid.
Materials:
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2-Methyl-2-butenenitrile
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Acetohydroxamic acid
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Sodium methoxide
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Methanol
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Dichloromethane
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Hydrochloric acid
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Sodium bicarbonate
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Brine
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Magnesium sulfate
Procedure:
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Reaction Setup: A solution of acetohydroxamic acid in methanol is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The solution is cooled in an ice bath.
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Addition of Sodium Methoxide: A solution of sodium methoxide in methanol is added dropwise to the cooled acetohydroxamic acid solution.
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Addition of 2-Methyl-2-butenenitrile: 2-Methyl-2-butenenitrile is then added to the reaction mixture.
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Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up: The reaction mixture is quenched by the addition of water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford 4,5-Dimethylisoxazol-3-amine as a solid.
Diagram 1: Synthesis Workflow of 4,5-Dimethylisoxazol-3-amine
Caption: Synthesis workflow for 4,5-Dimethylisoxazol-3-amine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of synthesized 4,5-Dimethylisoxazol-3-amine. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed experimental protocols for NMR analysis of this specific compound are not widely published, standard procedures for ¹H and ¹³C NMR spectroscopy are applicable.
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¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the two methyl groups and the amine protons. The chemical shifts and coupling patterns will be characteristic of the isoxazole ring structure. A typical spectrum would be acquired on a 300 or 400 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the two methyl carbons, the two isoxazole ring carbons, and the carbon of the C-NH₂ group.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in 4,5-Dimethylisoxazol-3-amine.
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Typical Protocol: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm⁻¹.
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Expected Absorptions: Key characteristic peaks would include N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching for the methyl groups (around 2850-3000 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the isoxazole ring (in the fingerprint region, typically 1400-1650 cm⁻¹).
Biological Significance and Applications
Currently, there is no significant body of research indicating direct biological activity or involvement in specific signaling pathways for 4,5-Dimethylisoxazol-3-amine itself. Its primary importance lies in its role as a versatile synthetic intermediate.
